1-[(2,4-dichlorophenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine
Description
Introduction to Imidazopyridine-Based Therapeutic Agents
Imidazopyridines constitute a critical class of nitrogen-containing heterocycles that have revolutionized drug discovery due to their versatility in targeting diverse biological pathways. The compound 1-[(2,4-dichlorophenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine exemplifies this versatility, merging structural complexity with functional adaptability.
Structural Significance of this compound in Medicinal Chemistry
The molecular structure of this compound comprises three key components:
- Imidazo[4,5-b]pyridine Core : A bicyclic system with fused imidazole and pyridine rings, providing a planar geometry conducive to π-π stacking interactions with aromatic residues in enzyme active sites.
- 2,4-Dichlorophenylmethoxy Group : A lipophilic substituent introduced at position 1, enhancing membrane permeability and enabling halogen-bonding interactions with target proteins.
- Phenyl Group at Position 2 : A hydrophobic moiety that stabilizes binding to hydrophobic pockets in biological targets, as observed in acetylcholinesterase (AChE) inhibitors.
Molecular Interactions and Bioactivity
The compound’s bioactivity stems from its ability to engage in multifunctional interactions:
- π-π Stacking : The imidazopyridine core aligns with tryptophan residues (e.g., Trp84 in AChE), stabilizing binding through aromatic interactions.
- Halogen Bonding : Chlorine atoms on the dichlorophenyl group form electrostatic interactions with oxygen atoms in enzyme active sites, as demonstrated in kinase inhibition studies.
- Hydrophobic Effects : The phenyl group anchors the molecule in hydrophobic regions of targets, such as the acyl pocket of butyrylcholinesterase (BChE).
Structural analyses from X-ray crystallography reveal that substitutions on the imidazopyridine ring significantly modulate torsional angles (τ1 = 165.2°–178.9°), influencing conformational flexibility and binding affinity. For instance, dichloro-substituted derivatives exhibit enhanced BChE inhibition due to halogen···O interactions with residues like Leu286.
Historical Evolution of Imidazopyridine Derivatives in Drug Discovery
The development of imidazopyridine-based therapeutics spans five decades, marked by iterative structural optimizations to enhance selectivity and efficacy:
Early Innovations (1970s–1990s)
- Sedatives and Anxiolytics : Zolpidem, an imidazo[1,2-a]pyridine derivative, emerged in the 1980s as a GABAA receptor agonist with reduced side effects compared to benzodiazepines.
- Cardiovascular Agents : Olprinone, a PDE3 inhibitor, showcased the scaffold’s adaptability for non-CNS applications.
Modern Advancements (2000s–Present)
- Targeted Kinase Inhibitors : Derivatives like this compound were engineered to exploit halogen bonding for selective kinase modulation.
- Anticholinesterase Agents : Structural analogs with biphenyl or dichlorophenyl groups demonstrated nanomolar inhibition of AChE/BChE, relevant for Alzheimer’s disease therapy.
The synthesis of this compound reflects contemporary strategies in medicinal chemistry, where halogenation and substituent positioning are systematically optimized to balance potency and pharmacokinetics. For example, introducing the dichlorophenylmethoxy group improved metabolic stability compared to earlier non-halogenated analogs.
Properties
IUPAC Name |
1-[(2,4-dichlorophenyl)methoxy]-2-phenylimidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13Cl2N3O/c20-15-9-8-14(16(21)11-15)12-25-24-17-7-4-10-22-18(17)23-19(24)13-5-2-1-3-6-13/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNDKLXQELUYIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(N2OCC4=C(C=C(C=C4)Cl)Cl)C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dichlorophenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine typically involves the following steps:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Dichlorophenyl Group: This step involves the reaction of the imidazo[4,5-b]pyridine core with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group is introduced by reacting the intermediate with methanol in the presence of a catalyst like sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
1-[(2,4-dichlorophenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or aromatic rings.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium methoxide or potassium tert-butoxide to replace the methoxy group with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced aromatic rings.
Substitution: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Scientific Research Applications
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of imidazo[4,5-b]pyridine derivatives, including the compound . Research indicates that this class of compounds exhibits significant activity against a range of bacteria and fungi.
- Case Study : A study by Desai et al. (2014) demonstrated that certain derivatives of imidazo[4,5-b]pyridine showed promising antimicrobial activity with minimal inhibitory concentrations (MIC) comparable to standard antibiotics like chloramphenicol and ketoconazole .
Antifungal Activity
The compound has been evaluated for its antifungal properties, particularly in treating mixed vaginitis. Fenticonazole, a related imidazole derivative, has shown effectiveness against various fungal strains.
- Case Study : Tumietto et al. (2019) reported on fenticonazole's efficacy as an empirical treatment for mixed vaginitis, suggesting that similar compounds may also provide therapeutic benefits in fungal infections .
Anti-inflammatory Effects
Research into the anti-inflammatory potential of imidazo[4,5-b]pyridine derivatives indicates that they may inhibit inflammatory pathways effectively.
- Case Study : In a study assessing various benzimidazole derivatives, certain compounds exhibited significant anti-inflammatory activity, suggesting that modifications to the imidazo[4,5-b]pyridine structure could enhance these effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of imidazo[4,5-b]pyridine derivatives. Modifications at specific positions on the phenyl and imidazole rings can significantly influence biological activity.
| Modification | Effect on Activity |
|---|---|
| Electron-withdrawing groups (e.g., Cl) | Increased antimicrobial activity |
| Alkyl substitutions | Enhanced anti-inflammatory effects |
Toxicological Studies
Evaluating the safety profile of 1-[(2,4-dichlorophenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine is essential for its development as a therapeutic agent. Preliminary studies suggest a favorable safety profile with low toxicity levels in animal models.
Mechanism of Action
The mechanism of action of 1-[(2,4-dichlorophenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Imidazo[4,5-b]pyridine Core
Position 1 Modifications
- 1-[(2,4-Dichlorophenyl)methoxy]-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine Structure: Differs by a 4-methylphenyl group at position 2 instead of phenyl. Properties: Increased lipophilicity (logP ~3.8) due to the methyl group.
1-Ethyl-6-fluoro-3-(4-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)oxy]phenyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Position 2 Modifications
2-(4-Nitrophenyl)-1H-imidazo[4,5-b]pyridine
2-Phenyl-1H-imidazo[4,5-b]pyridine
Functional Group Comparisons
Halogenated Substituents
6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine
- 1-Methyl-2-nitro-6-phenylimidazo[4,5-B]pyridine Structure: Nitro and methyl groups at positions 2 and 1, respectively. Activity: Employed in mutagenesis studies .
Hydroxyl and Methoxy Groups
- Compound 15 (2,4-Dihydroxy-substituted analog) Structure: Hydroxyl groups at ortho and para positions. Activity: Most potent α-glucosidase inhibitor (IC50 = 13.5 µM) due to H-bonding with Asp1279 and Asp1526 . Contrast: The dichlorophenylmethoxy group in the target compound lacks H-bond donors, suggesting lower enzymatic inhibition but improved membrane permeability.
Key SAR Insights :
- Electron-withdrawing groups (e.g., Cl, NO2) enhance stability and target binding but may reduce solubility.
- Hydroxyl groups improve enzymatic inhibition via H-bonding but limit blood-brain barrier penetration.
- Halogenated aromatic rings (e.g., 2,4-dichlorophenyl) optimize lipophilicity for membrane permeability .
Biological Activity
1-[(2,4-dichlorophenyl)methoxy]-2-phenyl-1H-imidazo[4,5-b]pyridine (CAS No. 339010-03-6) is a synthetic compound belonging to the imidazo[4,5-b]pyridine class, which has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, including its antimicrobial properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C19H13Cl2N3O
- Molecular Weight : 370.23 g/mol
- Chemical Structure : The compound features a dichlorophenyl group and an imidazo[4,5-b]pyridine core, which are essential for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains.
In Vitro Studies
- Minimum Inhibitory Concentration (MIC) :
- Mechanism of Action :
Study 1: Efficacy Against Drug-Resistant Strains
A recent investigation assessed the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The study found that the compound effectively inhibited MRSA growth at concentrations lower than those required for traditional antibiotics .
Study 2: Synergistic Effects
Another study explored the synergistic effects of this compound in combination with other antimicrobial agents. The results indicated enhanced activity against resistant strains when combined with fluoroquinolones, suggesting potential for combination therapy in clinical settings .
Data Table: Biological Activity Overview
| Property | Result |
|---|---|
| MIC (Staphylococcus aureus) | 4 µg/mL |
| MIC (Escherichia coli) | 6 µg/mL |
| MIC (Candida albicans) | 8 µg/mL |
| Mechanism of Action | Cell wall synthesis disruption |
| Synergistic Agents | Fluoroquinolones |
Q & A
Q. Yield Optimization Strategies :
- Catalysts : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity .
- Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Temperature Control : Maintain 60–80°C during cyclization to minimize side reactions .
Table 1 : Comparison of Synthetic Approaches
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Cyclocondensation | 65 | K₂CO₃, DMF, 70°C | |
| Pd-mediated coupling | 78 | Pd(OAc)₂, PPh₃, DMSO, 80°C |
How does the substitution pattern on the phenyl ring (e.g., 2,4-dichloro vs. other substituents) influence biological activity in imidazo[4,5-b]pyridine derivatives?
Advanced Research Question
The 2,4-dichlorophenylmethoxy group enhances lipophilicity (LogP ~3.75) and receptor binding affinity compared to unsubstituted analogs . Key findings:
Q. Methodological Insight :
- Use molecular docking to map steric/electronic interactions with target enzymes (e.g., α-glucosidase ).
- Compare in vitro inhibition (IC₅₀) and in vivo efficacy (ED₅₀) to validate substituent effects .
What analytical techniques are most effective for characterizing imidazo[4,5-b]pyridine derivatives, particularly regarding positional isomerism?
Basic Research Question
Key Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR resolves positional isomers via distinct chemical shifts (e.g., imidazole protons at δ 7.8–8.2 ppm ).
- X-ray Crystallography : Confirms regiochemistry of substituents (e.g., dihedral angles between imidazo and phenyl rings ).
- Mass Spectrometry : HRMS (ESI+) validates molecular ion peaks (e.g., [M+H]⁺ = 426.03 for C₁₉H₁₂Cl₂N₃O) .
Table 2 : Analytical Data for Structural Confirmation
| Technique | Critical Parameters | Reference |
|---|---|---|
| ¹H NMR | Aromatic protons (δ 7.2–8.5 ppm) | |
| X-ray | Crystallographic R-factor < 0.05 | |
| HRMS | Mass error < 2 ppm |
How can researchers resolve discrepancies between in vitro enzyme inhibition data and in vivo pharmacological efficacy for this compound class?
Advanced Research Question
Discrepancies often arise from poor bioavailability or off-target effects. Strategies include:
- ADME Profiling : Measure plasma protein binding (e.g., >90% binding reduces free drug concentration ).
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites in hepatic microsomes .
- Formulation Adjustments : Optimize solubility via co-solvents (e.g., DMSO:Tween 80:Saline = 10:5:85 for in vivo studies ).
Case Study : Sulmazole (imidazo[4,5-b]pyridine) showed potent in vitro cardiotonic activity but limited oral efficacy due to first-pass metabolism. Structural modification to imidazo[4,5-c]pyridine improved oral bioavailability by 5-fold .
What strategies exist for selective functionalization of the imidazo[4,5-b]pyridine core without disrupting the dichlorophenylmethoxy group?
Advanced Research Question
Regioselective Approaches :
- Protecting Groups : Temporarily protect the methoxy group with tert-butyldimethylsilyl (TBS) during alkylation .
- Electrophilic Substitution : Use NBS/FeCl₃ to brominate the phenyl ring selectively .
- Cross-Coupling : Suzuki-Miyaura reactions target C-6 position of the imidazo ring .
Critical Consideration : Monitor reaction progress via TLC (Rf = 0.3 in CH₂Cl₂/MeOH 9:1) to avoid over-functionalization .
What are the key considerations in designing stability studies for imidazo[4,5-b]pyridine derivatives under various storage conditions?
Basic Research Question
Stability Parameters :
- Temperature : Store pure compounds at -20°C (stable for 2 years) vs. -80°C for DMSO solutions (6 months) .
- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the dichlorophenyl group .
- Degradation Analysis : Use HPLC-UV (λ = 254 nm) to quantify decomposition products (e.g., hydrolyzed methoxy group) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
